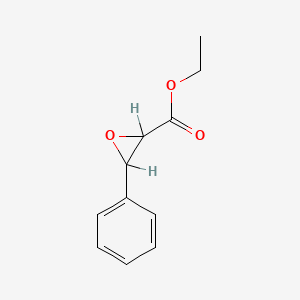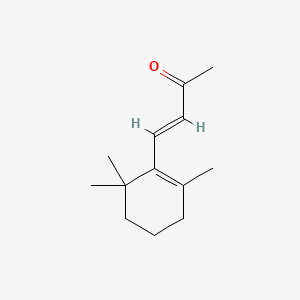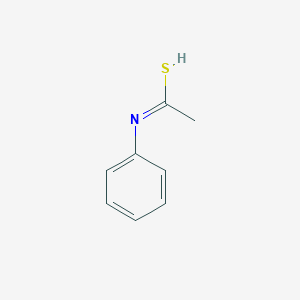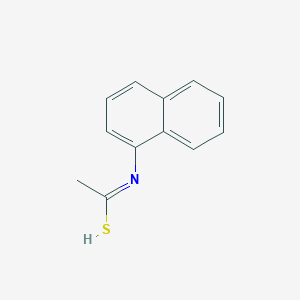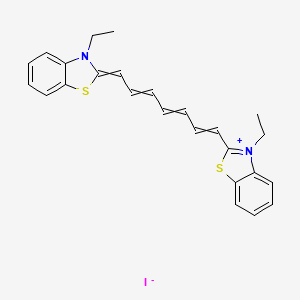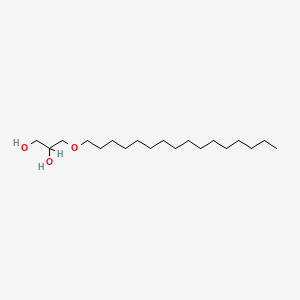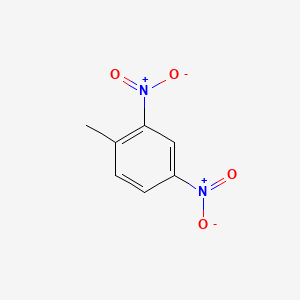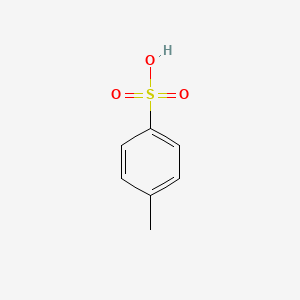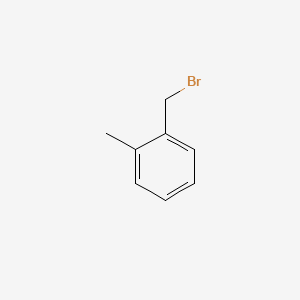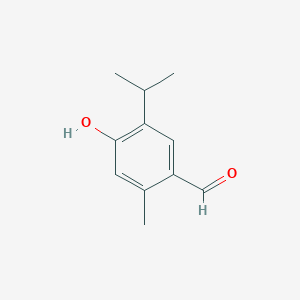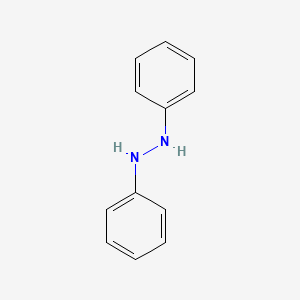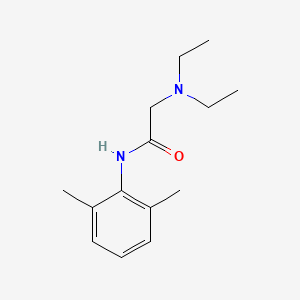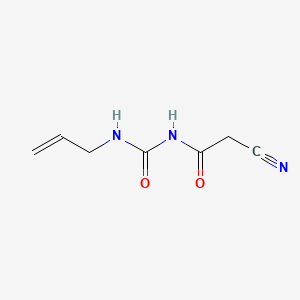
N-allyl-N'-(cyanoacetyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N’-(cyanoacetyl)urea is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound contains a cyano group and an allyl group attached to a urea moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(cyanoacetyl)urea typically involves the cyanoacetylation of allylurea. One common method includes the reaction of allylurea with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of N-allyl-N’-(cyanoacetyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of catalysts can also be employed to make the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
N-allyl-N’-(cyanoacetyl)urea undergoes various chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetyl moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents like aldehydes or ketones and a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
科学的研究の応用
N-allyl-N’-(cyanoacetyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-allyl-N’-(cyanoacetyl)urea involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electrophile, while the allyl group can undergo nucleophilic addition reactions. These properties make it a valuable intermediate in the synthesis of bioactive compounds .
類似化合物との比較
Similar Compounds
N-cyanoacetylurea: Lacks the allyl group but shares the cyanoacetyl moiety, making it less versatile in certain reactions.
N-allylurea: Lacks the cyanoacetyl group, limiting its reactivity compared to N-allyl-N’-(cyanoacetyl)urea.
Uniqueness
N-allyl-N’-(cyanoacetyl)urea is unique due to the presence of both the allyl and cyanoacetyl groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound in the synthesis of a wide range of heterocyclic and bioactive molecules .
特性
IUPAC Name |
2-cyano-N-(prop-2-enylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-5-9-7(12)10-6(11)3-4-8/h2H,1,3,5H2,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPYVMGMNUXMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

